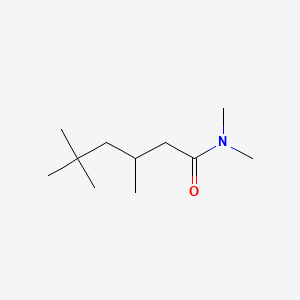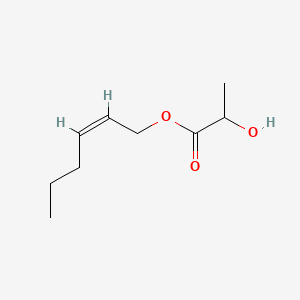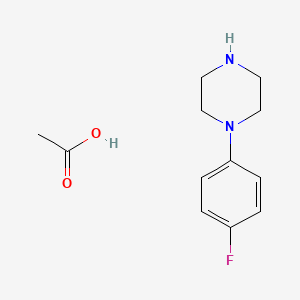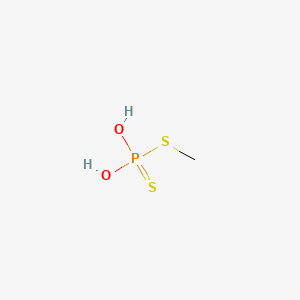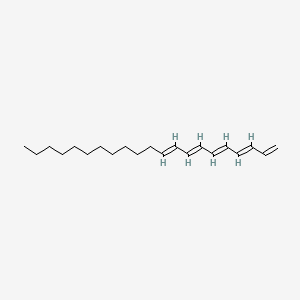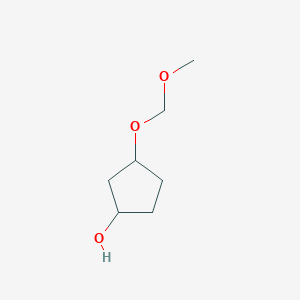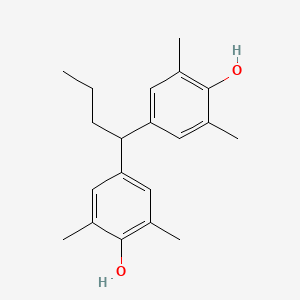![molecular formula C15H16BrNO2 B12649908 1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide CAS No. 6318-75-8](/img/structure/B12649908.png)
1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 31690 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a synthetic compound that has been studied for its various chemical reactions, mechanisms of action, and applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of NSC 31690 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for NSC 31690 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions are often proprietary information held by the manufacturers.
Análisis De Reacciones Químicas
NSC 31690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce oxidized derivatives of NSC 31690, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 31690 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds. In biology, NSC 31690 is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, the compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases. In industry, NSC 31690 is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 31690 involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved in the action of NSC 31690 are the subject of ongoing research. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the use of NSC 31690 in various fields.
Comparación Con Compuestos Similares
NSC 31690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that undergo similar chemical reactions. By comparing NSC 31690 with these compounds, researchers can identify its unique properties and potential advantages. Some similar compounds include NSC 125973 and NSC-36586, which have been studied for their own unique properties and applications.
Propiedades
Número CAS |
6318-75-8 |
|---|---|
Fórmula molecular |
C15H16BrNO2 |
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
(1-phenyl-2-pyridin-1-ium-1-ylethyl) acetate;bromide |
InChI |
InChI=1S/C15H16NO2.BrH/c1-13(17)18-15(14-8-4-2-5-9-14)12-16-10-6-3-7-11-16;/h2-11,15H,12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
SCRJCRBUJVBIAH-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC(C[N+]1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
